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Introduction

Psoralen-c2-CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-
(N,N-diisopropyl)-phosphoramidite) is a phosphoramidite reagent used in the synthesis of
modified oligonucleotides. This reagent allows for the incorporation of a psoralen moiety with a
C2 linker at a specific position within a DNA or RNA oligonucleotide probe. Psoralens are a
class of naturally occurring compounds that, upon exposure to long-wave ultraviolet (UVA) light
(320-400 nm), can form covalent cross-links with pyrimidine bases (thymine, uracil, and
cytosine) in nucleic acids. This photo-cross-linking ability makes psoralen-modified
oligonucleotides powerful tools for investigating gene expression and function.

The primary application of Psoralen-c2-CEP is in the creation of sequence-specific probes that
can be used to modulate and study the expression of target genes. By designing an
oligonucleotide complementary to a specific mMRNA or DNA sequence, researchers can deliver
the psoralen molecule to a precise genomic or transcriptomic location. Subsequent UVA
irradiation triggers the formation of interstrand or intrastrand cross-links, which can physically
block transcription or translation, thereby inhibiting gene expression. This targeted approach
allows for the detailed study of the function of specific genes and their roles in various
biological processes and disease states.

Mechanism of Action
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Psoralen-c2-CEP facilitates the site-specific incorporation of a psoralen molecule into an
oligonucleotide. The mechanism of action for the resulting psoralen-conjugated oligonucleotide
involves the following key steps:

e Intercalation: The planar tricyclic structure of the psoralen moiety intercalates into the duplex
regions of DNA or RNA, positioning itself between adjacent base pairs.

e Photoactivation: Upon exposure to UVA light (typically 365 nm), the psoralen molecule
absorbs photons and enters an excited triplet state.

o Cycloaddition Reaction: In its excited state, psoralen can undergo a [2+2] photocycloaddition
reaction with the 5,6-double bond of a pyrimidine base. This forms a monoadduct.

o Cross-linking: If a second pyrimidine is suitably positioned on the opposite strand, the
psoralen monoadduct can absorb a second photon and form a second covalent bond,
resulting in an interstrand cross-link. This cross-link effectively and irreversibly joins the two
strands of the nucleic acid.

This covalent modification can lead to the inhibition of essential cellular processes such as
DNA replication and transcription, ultimately modulating gene expression.

Applications in Gene Expression Studies

Psoralen-conjugated oligonucleotides synthesized using Psoralen-c2-CEP have several key
applications in the field of gene expression analysis:

o Targeted Gene Silencing: By designing probes complementary to the mRNA of a specific
gene, it is possible to induce cross-linking within the transcript. This can stall the ribosomal
machinery during translation, leading to potent and specific gene silencing.

o Antisense Therapy Development: The ability to inhibit the expression of disease-causing
genes makes psoralen-conjugated oligonucleotides promising candidates for the
development of antisense therapies.

o Studying RNA and DNA Structure: Psoralen cross-linking can be used to "freeze" the
secondary and tertiary structures of RNA and DNA molecules, allowing for their detailed
structural analysis.
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o Analysis of RNA-RNA and RNA-Protein Interactions: Techniques such as PARIS (Psoralen
Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen cross-
linked, ligated, and Selected Hybrids) utilize psoralen to capture and identify long-range
RNA-RNA interactions within the cell.

Data Presentation: Quantitative Analysis of Gene
Expression Changes

While comprehensive tables of gene expression changes specifically induced by Psoralen-c2-
CEP conjugated oligonucleotides are not readily available in the public domain, studies on the
broader effects of psoralen plus UVA (PUVA) therapy provide insights into the types of genes
that are affected. The following table summarizes representative data from studies on human
dermal fibroblasts treated with 8-methoxypsoralen and UVA, which identified several induced

genes.
. Fold Induction
Gene Symbol Gene Name Function
(mRNA level)
Cyclin Dependent )
) . Cell cycle regulation,
CDKN1A Kinase Inhibitor 1A > 10-fold
tumor suppressor
(p21)
- ] Stress response, iron
FTH1 Ferritin Heavy Chain 1 ~ 5-fold
storage
TIMP o
) Connective tissue
TIMP3 Metallopeptidase ) ~ 4-fold
o metabolism
Inhibitor 3
Novel Gene Clone 478 Unknown > 10-fold

Table 1: PUVA-Induced Gene Expression in Human Dermal Fibroblasts. Data is illustrative and

based on findings from subtractive hybridization experiments.

Experimental Protocols
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Protocol 1: Synthesis of Psoralen-C2-Conjugated
Oligonucleotides

This protocol outlines the general steps for synthesizing an oligonucleotide with a 5'-psoralen
modification using Psoralen-c2-CEP.

Materials:

Psoralen-c2-CEP (Glen Research, Cat. No. 10-1982)

DNA/RNA synthesizer

Standard phosphoramidites and synthesis reagents

Ammonium hydroxide or other deprotection solution

HPLC purification system
Methodology:

» Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid
support using a standard automated DNA/RNA synthesizer.

e Psoralen Coupling: In the final coupling cycle, Psoralen-c2-CEP is coupled to the 5'-terminus
of the oligonucleotide. A coupling time of 10 minutes is recommended.[1]

o Deprotection: The oligonucleotide is cleaved from the solid support and deprotected using a
mild deprotection agent such as 0.4 M methanolic NaOH for 17 hours at room temperature
or ammonium hydroxide for 24 hours at room temperature.[1]

« Purification: The psoralen-conjugated oligonucleotide is purified by reverse-phase HPLC to
ensure high purity.

Protocol 2: Psoralen Cross-linking of Target RNA in
Cultured Cells

This protocol describes a general procedure for inducing psoralen cross-linking of a target RNA
in a cell culture model using a custom-synthesized psoralen-conjugated oligonucleotide.
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Materials:

Psoralen-conjugated oligonucleotide probe

Cultured cells

Transfection reagent (e.g., lipofectamine)

Phosphate-buffered saline (PBS)

Long-wave UV lamp (365 nm)

RNA extraction kit

RT-gPCR or RNA-sequencing system

Methodology:

Cell Culture and Transfection: Plate cells and grow to 70-80% confluency. Transfect the cells
with the psoralen-conjugated oligonucleotide using a suitable transfection reagent according
to the manufacturer's protocol.

Incubation: Incubate the cells for 4-24 hours to allow for oligonucleotide uptake and
hybridization to the target RNA.

UVA Irradiation: Wash the cells with PBS. Irradiate the cells with 365 nm UV light for a
predetermined time (e.g., 20-30 minutes) on ice. The optimal UV dose and time should be
determined empirically.

RNA Extraction: Immediately after irradiation, lyse the cells and extract total RNA using a
commercial RNA extraction Kit.

Analysis of Gene Expression: Analyze the expression of the target gene and other genes of
interest using RT-gPCR or RNA-sequencing to quantify the effects of the psoralen cross-
linking.

Mandatory Visualizations
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Experimental Workflow for Psoralen-Mediated Gene Silencing
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Caption: Workflow for studying gene expression using Psoralen-c2-CEP.
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Psoralen-Mediated Inhibition of EGFR Signaling
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Caption: Psoralen's effect on the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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